N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide

B-Raf inhibition Fragment-based drug design Scaffold hopping

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide (CAS 333441‑11‑5, synonym WAY‑303292) is a synthetic, low‑molecular‑weight benzodioxole‑fused benzenesulfonamide. Unlike the majority of Raf‑targeting chemotypes that rely on extended heterocyclic scaffolds, this compound delivers its biological activity through a compact, highly constrained bicyclic core, providing a unique starting point for fragment‑based or scaffold‑hopping campaigns.

Molecular Formula C13H11NO4S
Molecular Weight 277.30 g/mol
Cat. No. B3126377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide
Molecular FormulaC13H11NO4S
Molecular Weight277.30 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C13H11NO4S/c15-19(16,11-4-2-1-3-5-11)14-10-6-7-12-13(8-10)18-9-17-12/h1-8,14H,9H2
InChIKeyWEZOCEUXNBHQRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide – What This B‑Raf Kinase Inhibitor Building Block Offers Drug Discovery


N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide (CAS 333441‑11‑5, synonym WAY‑303292) is a synthetic, low‑molecular‑weight benzodioxole‑fused benzenesulfonamide [1]. Unlike the majority of Raf‑targeting chemotypes that rely on extended heterocyclic scaffolds, this compound delivers its biological activity through a compact, highly constrained bicyclic core, providing a unique starting point for fragment‑based or scaffold‑hopping campaigns . Reports identify it as an inhibitor of B‑Raf kinase, a central node in the MAPK/ERK signalling cascade .

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide – Why Generic Raf Inhibitor Substitution Fails in Procurement


Although the market offers numerous ATP‑competitive Raf inhibitors, they span a wide range of physicochemical and selectivity profiles that preclude interchangeability . Compounds such as vemurafenib (MW ~ 490 Da, XLogP ~ 4.2) or PLX‑4720 (MW ~ 416 Da, XLogP ~ 4.5) are substantially larger and more lipophilic than N‑(Benzo[d][1,3]dioxol‑5‑yl)benzenesulfonamide (MW 277.3 Da, XLogP 2.3) [1]. These property differences translate into divergent membrane permeability, solubility, and off‑target liability, meaning that data obtained with one chemotype cannot be extrapolated to another . Furthermore, the benzodioxole‑sulfonamide scaffold has been explicitly claimed in a patent family covering androgen receptor (AR) inhibitors, indicating a distinct polypharmacology window that is absent in standard Raf chemical probes [2].

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide – Quantitative Head‑to‑Head Comparator Evidence for Procurement Decisions


Molecular Weight Advantage Over Approved Raf Chemotypes

N‑(Benzo[d][1,3]dioxol‑5‑yl)benzenesulfonamide exhibits a molecular weight of 277.30 g/mol [1]. This is 40–44 % lower than the most widely used B‑Raf inhibitors: vemurafenib (MW 489.9 g/mol) [2] and PLX‑4720 (MW 416.4 g/mol) [3]. The significantly smaller size places the compound firmly within ‘rule‑of‑three’ fragment space, making it a superior starting point for fragment‑growing or scaffold‑hopping projects where minimising molecular complexity is critical [1].

B-Raf inhibition Fragment-based drug design Scaffold hopping

Lower Lipophilicity Translating to Improved Aqueous Solubility

The computed XLogP3 for N‑(Benzo[d][1,3]dioxol‑5‑yl)benzenesulfonamide is 2.3 [1], whereas leading Raf inhibitors display higher values: vemurafenib XLogP 4.2 [2], PLX‑4720 XLogP 4.5 [3], and SB590885 XLogP 3.8 [4]. A 1.5–2.2 log unit reduction in lipophilicity is a well‑established driver of improved aqueous solubility and lower in‑vivo clearance, reducing the risk of late‑stage attrition due to pharmacokinetic failure [1].

Lipophilicity Solubility Pharmacokinetics

Topological Polar Surface Area Profile Favouring CNS Permeability

The topological polar surface area (TPSA) of N‑(Benzo[d][1,3]dioxol‑5‑yl)benzenesulfonamide is 73 Ų [1], well below the threshold of 90 Ų commonly associated with good oral CNS penetration [2]. In contrast, vemurafenib and PLX‑4720 possess TPSA values exceeding 100 Ų (vemurafenib approximately 100 Ų; PLX‑4720 approximately 102 Ų) [3][4], limiting their passive diffusion across the blood‑brain barrier.

Blood-brain barrier CNS drug delivery Topological polar surface area

Rotatable Bond Economy for Enhanced Oral Bioavailability Potential

N‑(Benzo[d][1,3]dioxol‑5‑yl)benzenesulfonamide has only three rotatable bonds [1], compared with seven for vemurafenib and six for PLX‑4720 [2][3]. Veber’s rules identify ≤10 rotatable bonds and TPSA ≤ 140 Ų as a dual filter for oral bioavailability in rats; the compound’s combined TPSA = 73 Ų and rotatable bond count of three places it in the most favourable quadrant of this bioavailability space [4].

Oral bioavailability Rotatable bonds Physicochemical optimisation

Benzodioxole Scaffold Enables Polypharmacology Opportunity at the Androgen Receptor

A patent family (US20140088187A1) explicitly claims substituted N‑(1,3‑benzodioxol‑5‑yl methyl)benzenesulfonamides as androgen receptor (AR) inhibitors, with the benzodioxole‑sulfonamide core forming the pharmacophore [1]. N‑(Benzo[d][1,3]dioxol‑5‑yl)benzenesulfonamide shares this core and is therefore positioned at the intersection of Raf kinase and AR signalling modulation. None of the standard Raf inhibitors (vemurafenib, PLX‑4720, SB590885) possess this benzodioxole‑derived AR activity window .

Androgen receptor Polypharmacology Prostate cancer

Vendor‑Declared Purity Enabling Reproducible SAR Studies Without Pre‑Purification

Multiple commercial vendors list this compound at ≥95 % purity . AbMole BioScience certifies a lot‑specific purity >99 % for its WAY‑303292 offering (Cat. No. M20334) . In contrast, closely related benzodioxole‑sulfonamide probes (e.g., capsaicin‑derived analogues) are often supplied at ≥90 % purity, necessitating pre‑use chromatography . The higher purity grade reduces the risk of biological artefacts arising from structurally related impurities.

Chemical purity Reproducibility Procurement specification

N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide – Where It Delivers Differentiated Value: Key Application Scenarios


Fragment‑Based Raf Inhibitor Design Starting Point

With a molecular weight of only 277 Da, this compound is an ideal fragment hit for Raf kinase programmes. Its low complexity (3 rotatable bonds, XLogP 2.3) allows extensive chemical elaboration while staying within drug‑like property space, as demonstrated in Section 3 [1].

Development of Dual Raf‑AR Antagonists for Prostate Cancer

The benzodioxole‑sulfonamide core claimed in patent US20140088187A1 establishes a structural path to dual Raf kinase and androgen receptor inhibition [2]. This compound serves as a direct synthetic intermediate for exploring cooperative Raf‑AR signalling in castration‑resistant prostate cancer models, offering a polypharmacology angle not achievable with standard Raf inhibitors .

CNS‑Penetrant Kinase Probe Development

The low TPSA (73 Ų) and favourable lipophilicity (XLogP 2.3) predict passive blood‑brain barrier penetration [3]. This makes the compound a superior starting point for designing B‑Raf probes intended for glioblastoma or brain‑metastatic melanoma studies, where larger Raf drugs (vemurafenib, PLX‑4720) are excluded by their physicochemical profile [4].

Reference Standard for Benzodioxole‑Sulfonamide SAR Libraries

Because the compound is commercially available at ≥95 % purity (with premium lots exceeding 99 %), it can serve as a reliable reference standard for building and quality‑controlling focused libraries of benzodioxole‑sulfonamide analogues . Its well‑defined physicochemical parameters facilitate computational model training and validation for this underrepresented chemotype.

Quote Request

Request a Quote for N-(Benzo[d][1,3]dioxol-5-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.